REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8](=[O:9])[C:6]1=[O:7])[CH2:2][CH2:3][CH3:4].[C:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)(=[O:18])[CH3:17].CNC>>[CH2:1]([N:5]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8]([OH:9])([CH2:17][C:16](=[O:18])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[C:6]1=[O:7])[CH2:2][CH2:3][CH3:4]
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Name
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|
Quantity
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0.4 g
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Type
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reactant
|
Smiles
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C(CCC)N1C(=O)C(=O)C2=CC=CC=C12
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Name
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|
Quantity
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0.44 mL
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Type
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reactant
|
Smiles
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C(C)(=O)C1=NC=CC=C1
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Name
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|
Quantity
|
49 μL
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Type
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reactant
|
Smiles
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CNC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The stirring solution was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a clean dry flask equipped with a stir bar
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Type
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TEMPERATURE
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Details
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The next day the solution was heated to 60° C. for 5 minutes
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Duration
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5 min
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Type
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CONCENTRATION
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Details
|
The solution was then concentrated
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Type
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CUSTOM
|
Details
|
purified on a silica gel column
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Type
|
CUSTOM
|
Details
|
to afford 0.513 grams, 80% yield
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)N1C(C(C2=CC=CC=C12)(CC(C1=NC=CC=C1)=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |